Cas no 55146-05-9 (6-(1-methylethoxy)-9H-Purin-2-amine)

6-(1-methylethoxy)-9H-Purin-2-amine 化学的及び物理的性質
名前と識別子
-
- 6-(1-methylethoxy)-9H-Purin-2-amine
- 6-propan-2-yloxy-7H-purin-2-amine
- 1H-Purin-2-amine, 6-(1-methylethoxy)-
- 2-Amino-6-isopropoxy-9H-purine
- 6-(propan-2-yloxy)-1h-purin-2-amine
- 6-isopropoxy-7(9)H-purin-2-ylamine
- AC1L3V4K
- AC1Q4VY9
- CHEMBL114250
- CTK1H1877
- O6-Substituted Guanine Deriv. 7
- SureCN9682496
- SureCN9682498
- O6-Isopropylguanine
- NSC37367
- 6-isopropoxy-9H-purin-2-amine
- SCHEMBL9682496
- 55146-05-9
- NSC 37367
- DTXSID80203653
- NSC-37367
- 2-Amino-6-[(isopropyl)oxy]purine
- MFCD20482036
- 2-Amino-6-prop-2-yloxypurine
- 6-isopropoxy-7H-purin-2-amine
- BDBM5465
- Purine, 2-amino-6-isopropoxy-
- 6-ISOPROPOXY-1H-PURIN-2-AMINE
- F75322
- ZCPOCPBDXIGEFE-UHFFFAOYSA-N
- 2-amino-6-isopropoxypurine
- 6-(1-Methylethoxy)-1H-purin-2-amine
- 6-(propan-2-yloxy)-9H-purin-2-amine
-
- インチ: InChI=1S/C8H11N5O/c1-4(2)14-7-5-6(11-3-10-5)12-8(9)13-7/h3-4H,1-2H3,(H3,9,10,11,12,13)
- InChIKey: ZCPOCPBDXIGEFE-UHFFFAOYSA-N
- ほほえんだ: CC(C)OC1=NC(=NC2=C1NC=N2)N
計算された属性
- せいみつぶんしりょう: 193.09653
- どういたいしつりょう: 193.09635999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
じっけんとくせい
- PSA: 84.69
- LogP: 1.30350
6-(1-methylethoxy)-9H-Purin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1217550-50mg |
6-(propan-2-yloxy)-9H-purin-2-amine |
55146-05-9 | 95% | 50mg |
$880 | 2024-07-28 | |
A2B Chem LLC | AO82173-100mg |
O6-Isopropylguanine |
55146-05-9 | 97% | 100mg |
$80.00 | 2024-04-19 | |
1PlusChem | 1P00VS9P-1g |
O6-Isopropylguanine |
55146-05-9 | 97% | 1g |
$436.00 | 2024-04-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195883A-100mg |
6-(1-methylethoxy)-9H-Purin-2-amine |
55146-05-9 | 0.97 | 100mg |
¥1045.8 | 2024-07-24 | |
Ambeed | A782049-100mg |
6-Isopropoxy-1H-purin-2-amine |
55146-05-9 | 97% | 100mg |
$100.0 | 2025-03-04 | |
eNovation Chemicals LLC | Y1217550-50mg |
6-(propan-2-yloxy)-9H-purin-2-amine |
55146-05-9 | 95% | 50mg |
$880 | 2025-02-19 | |
1PlusChem | 1P00VS9P-250mg |
O6-Isopropylguanine |
55146-05-9 | 97% | 250mg |
$170.00 | 2024-04-29 | |
A2B Chem LLC | AO82173-250mg |
O6-Isopropylguanine |
55146-05-9 | 97% | 250mg |
$141.00 | 2024-04-19 | |
1PlusChem | 1P00VS9P-100mg |
O6-Isopropylguanine |
55146-05-9 | 97% | 100mg |
$100.00 | 2024-04-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X195883A-250mg |
6-(1-methylethoxy)-9H-Purin-2-amine |
55146-05-9 | 0.97 | 250mg |
¥1881.0 | 2024-07-24 |
6-(1-methylethoxy)-9H-Purin-2-amine 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
6-(1-methylethoxy)-9H-Purin-2-amineに関する追加情報
6-(1-Methylethoxy)-9H-Purin-2-Amine (CAS No 55146-05-9): A Comprehensive Overview
6-(1-Methylethoxy)-9H-Purin-2-Amine, also known by its CAS registry number 55146-05-9, is a biologically active compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound belongs to the purine class of heterocyclic compounds, which are well-known for their diverse biological activities and roles in various biochemical processes. The molecule's structure, characterized by a purine ring system with a substituted methoxy group at the sixth position, contributes to its unique pharmacological properties.
The synthesis of 6-(1-Methylethoxy)-9H-Purin-2-Amine involves a series of well-established organic chemical reactions, including nucleophilic substitution and condensation processes. Researchers have optimized these methods to achieve high yields and purity, ensuring the compound's suitability for both preclinical and clinical studies. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis pathways for this compound, aligning with global sustainability goals.
One of the most promising applications of 6-(1-Methylethoxy)-9H-Purin-2-Amine lies in its potential as a therapeutic agent. Studies have demonstrated that this compound exhibits potent inhibitory activity against key enzymes involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, its ability to modulate purine metabolism has raised interest in its use for managing conditions associated with abnormal purine levels, such as gout and certain types of cancer.
Recent research has also explored the role of 6-(1-Methylethoxy)-9H-Purin-2-Amine in neurodegenerative diseases. Preclinical studies have shown that this compound can cross the blood-brain barrier effectively and exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings suggest that it may hold potential for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of 6-(1-Methylethoxy)-9H-Purin-2-Amine has been extensively studied, revealing favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its bioavailability is enhanced by its lipophilic nature, which facilitates its transport across biological membranes. Furthermore, studies on its metabolic stability indicate that it undergoes minimal first-pass metabolism, which is advantageous for oral drug delivery.
In terms of safety, 6-(1-Methylethoxy)-9H-Purin-2-Amine has been shown to have a favorable toxicity profile in preclinical models. Acute and chronic toxicity studies have demonstrated that it exhibits low toxicity at therapeutic doses, with no significant adverse effects on major organ systems. These findings underscore its potential as a safe therapeutic agent for long-term use.
The development of 6-(1-Methylethoxy)-9H-Purin-2-Amine into a clinical candidate has been supported by several collaborative efforts between academic institutions and pharmaceutical companies. Ongoing clinical trials are evaluating its efficacy and safety in patients with various inflammatory and neurodegenerative conditions. Preliminary results from these trials have been encouraging, with positive outcomes observed in terms of symptom relief and improved quality of life.
In conclusion, 6-(1-Methylethoxy)-9H-Purin-2-Amine (CAS No 55146-05-9) represents a promising compound with broad therapeutic potential across multiple disease areas. Its unique chemical structure, favorable pharmacokinetic properties, and robust preclinical data position it as a strong candidate for advancing into late-stage clinical development. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to make a significant impact on modern medicine.
55146-05-9 (6-(1-methylethoxy)-9H-Purin-2-amine) 関連製品
- 51866-19-4(6-Ethyl Guanine)
- 1026905-47-4(3-(2,4-dichlorophenyl)propane-1-thiol)
- 1804713-68-5(4-(Chloromethyl)-6-hydroxy-2-nitro-3-(trifluoromethoxy)pyridine)
- 1803663-11-7(4-Bromo-5-cyano-2-fluoro-3-(trifluoromethoxy)pyridine)
- 4890-01-1(1,3-BENZODIOXOLE-5-CARBOXYLIC ACID, 6-HYDROXY-)
- 2228845-90-5(1-2-(dimethylamino)phenyl-2-methylpropan-2-ol)
- 1355225-27-2(2-Thiophen-2-yl-piperidine-1-carboxylic acid benzyl ester)
- 1187927-90-7(3-(4-Nitrophenoxy)piperidine hydrochloride)
- 1858554-95-6(3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one)
- 39326-90-4(Zinc carbonate hydroxide hydrate, Reagent Grade)
